Molecular Scaffold Differentiation: Conformational Rigidity vs. Flexible Analogs
N-(Azetidin-3-YL)-2,2,2-trifluoroacetamide provides a conformationally restricted scaffold due to its 3-azetidinyl substitution, which limits rotational freedom and enforces a specific spatial orientation of the trifluoroacetamide group. In contrast, a methylene-bridged analog, N-[(Azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide (CAS 124668-52-6), introduces an additional rotatable bond, increasing molecular flexibility and altering its three-dimensional pharmacophore . This difference in conformational entropy can significantly impact target binding affinity and selectivity.
| Evidence Dimension | Number of Rotatable Bonds |
|---|---|
| Target Compound Data | 3 (as computed for the free base) |
| Comparator Or Baseline | N-[(Azetidin-3-yl)methyl]-2,2,2-trifluoroacetamide (CAS 124668-52-6): 4 rotatable bonds (inferred from structural analysis) |
| Quantified Difference | Target compound has 1 fewer rotatable bond |
| Conditions | In silico structural analysis and molecular modeling |
Why This Matters
This difference dictates the compound's use as a rigid scaffold versus a flexible linker, directly influencing the design of constrained inhibitors for improved target engagement and selectivity in SAR studies.
